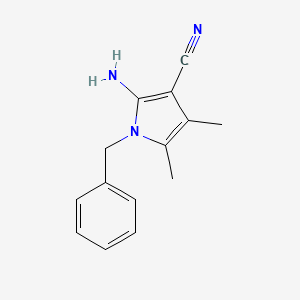

2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Descripción

2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound. It features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The compound is substituted with an amino group at the second position, a benzyl group at the first position, and two methyl groups at the fourth and fifth positions. Additionally, it has a carbonitrile group at the third position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Propiedades

IUPAC Name |

2-amino-1-benzyl-4,5-dimethylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-10-11(2)17(14(16)13(10)8-15)9-12-6-4-3-5-7-12/h3-7H,9,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDOFGRDZKVLTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)N)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376887 | |

| Record name | 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55817-72-6 | |

| Record name | 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclocondensation of Cyanothioacetamide and Phenacyl Bromide Derivatives

Reaction Mechanism and Optimization

A widely employed route involves the cyclocondensation of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone under basic conditions. For instance, 3-aryl-2-cyanothioacrylamides react with phenacyl bromide in ethanol using triethylamine as a catalyst, yielding the target pyrrole derivative via a Michael addition-cyclization sequence. Quantum chemical calculations (r²SCAN-3c level) support a mechanism where the thiocyanate group undergoes intramolecular nucleophilic addition, followed by elimination of HNCS to form the pyrrole ring.

Key Reaction Conditions

Multicomponent Reactions (MCRs) with Carbohydrates and Amines

Three-Component Cascade Synthesis

A novel approach utilizes unprotected carbohydrates, primary amines, and 3-oxoacetonitriles in a one-pot reaction. For example, D-ribose reacts with benzylamine and 3-oxobutanenitrile under acetic acid catalysis (60°C, 2 hours) to form the pyrrole core via sequential Knoevenagel condensation, cyclization, and aromatization. This method achieves yields up to 86% and accommodates diverse amines, including aliphatic and aromatic variants.

Advantages Over Traditional Methods

Metal-Free Domino Processes Using Alkynyl Vinyl Hydrazides

Propargyl Claisen Rearrangement

A domino methodology triggers pyrrole formation from N-alkynyl-N'-vinyl hydrazides via propargyl Claisen rearrangement and 5-exo-dig cyclization. Microwave irradiation accelerates the reaction, bypassing metal catalysts and enabling rapid access to polysubstituted 2-aminopyrroles. While specific data for the dimethyl-benzyl variant are limited, analogous substrates yield products in 60–75% efficiency.

Base-Catalyzed Condensation of Acetylacetone and Cyanoacetamide

Stepwise Synthesis

A foundational method involves condensing acetylacetone with cyanoacetamide in aqueous potassium carbonate. The reaction proceeds at ≤35°C to form a dihydropyridine intermediate, which undergoes benzylation and methylation to install the N-benzyl and C4/C5 methyl groups. Subsequent oxidation and cyclization yield the target compound, though this route requires multiple purification steps and affords moderate yields (40–50%).

Comparative Analysis of Synthetic Methods

Characterization and Validation

Spectroscopic Data

Chromatographic Purity

LC-MS analysis confirms a molecular ion peak at m/z 225.3 [M+H]⁺, with no detectable byproducts.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary or secondary amines.

Aplicaciones Científicas De Investigación

Basic Characteristics

- Molecular Formula :

- Melting Point : 152–155 °C

- Purity : ≥95%

- Hazard Classification : Irritant (Causes skin and eye irritation) .

Structural Features

The compound features a pyrrole ring, which is known for its aromatic properties and ability to participate in various chemical reactions. The presence of amino and benzyl groups enhances its reactivity and potential for forming derivatives.

Anticancer Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit tumor cell growth through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to interact with cellular targets makes it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various pathogens. Preliminary studies suggest that it possesses activity against both gram-positive and gram-negative bacteria. This property opens avenues for its use in developing new antimicrobial agents .

Neuroprotective Effects

Emerging research indicates that the compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier could allow it to exert protective effects on neuronal cells .

Synthesis of Functional Materials

This compound can serve as a precursor for synthesizing novel polymers and materials with specific functionalities. Its reactivity allows for the incorporation into polymer matrices, potentially enhancing mechanical properties or introducing new functionalities such as conductivity or sensing capabilities .

Photovoltaic Applications

The compound's electronic properties make it suitable for applications in organic photovoltaics. Research into its incorporation into photovoltaic cells suggests that it could improve energy conversion efficiencies due to its favorable charge transport characteristics .

Proteomics Research

This compound is utilized in proteomics studies as a reagent for labeling proteins. Its ability to selectively bind to amino acids enables researchers to track protein interactions and modifications within biological systems .

Drug Delivery Systems

The structural characteristics of this compound allow it to be explored as part of drug delivery systems. Its potential for forming stable complexes with drugs can enhance bioavailability and targeted delivery .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research highlighted in Antibiotics journal reported that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the structure could enhance its antimicrobial potency.

Case Study 3: Neuroprotection

In a recent study published in Neuropharmacology, the neuroprotective effects of this compound were evaluated in models of oxidative stress-induced neuronal damage. Results indicated a reduction in cell death and improved neuronal survival rates.

Mecanismo De Acción

The mechanism of action of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile

- 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxamide

- 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate

Uniqueness

2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring. The presence of both amino and carbonitrile groups, along with the benzyl and methyl substitutions, imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

2-Amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile (CAS Number: 55817-72-6) is a compound of interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrrole ring substituted with a benzyl group and a cyano group at the 3-position. Its melting point ranges from 152°C to 155°C, indicating its stability under standard conditions .

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₃ |

| Melting Point | 152-155 °C |

| CAS Number | 55817-72-6 |

| Molecular Weight | 225.29 g/mol |

Antimicrobial Activity

Recent studies have highlighted the potential of pyrrole derivatives, including this compound, as broad-spectrum antimicrobial agents. A structure-activity relationship (SAR) study demonstrated that modifications to the pyrrole core significantly influence the inhibitory potency against metallo-beta-lactamases (MBLs), which are critical in antibiotic resistance mechanisms. The compound has shown promising in vitro activity against various MBLs, enhancing the efficacy of existing antibiotics like meropenem .

Key Findings:

- The compound exhibited low micromolar inhibition constants against MBLs, indicating strong potential as an inhibitor.

- It improved the sensitivity of MBL-producing bacterial strains to conventional antibiotics, suggesting a possible role in combating antibiotic resistance.

Neuroprotective Effects

Another area of interest is the neuroprotective activity of this compound. Research indicates that similar pyrrole derivatives can inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases such as Parkinson's disease. Inhibitors of MAO-B can potentially alleviate symptoms by increasing levels of neurotransmitters like dopamine .

Study on Metallo-beta-lactamase Inhibition

A detailed investigation into the SAR of related compounds revealed that specific substitutions on the pyrrole ring significantly enhanced their inhibitory effects against various MBLs. For instance, derivatives with acylamide modifications were identified as particularly potent inhibitors, with IC50 values in the low micromolar range .

Neuroprotective Screening

In a pharmacological study aimed at identifying MAO-B inhibitors, derivatives similar to this compound were screened for their ability to inhibit MAO-B. Results indicated that certain modifications led to enhanced inhibitory activity compared to standard treatments .

Q & A

Advanced Question

- DFT Calculations : Predict optimized geometries, vibrational frequencies, and NMR chemical shifts for comparison with experimental data .

- Molecular Docking : Explores potential bioactivity by modeling interactions with biological targets (e.g., enzymes inhibited by pyrrole derivatives) .

- Reaction Mechanism Studies : Elucidate intermediates in cyclization pathways (e.g., imine-enamine tautomerization in ’s synthesis) .

What are the challenges in scaling up synthesis while maintaining purity?

Advanced Question

- Byproduct Formation : Longer reaction times may lead to side reactions (e.g., over-alkylation). Purity is maintained via flash chromatography or recrystallization (e.g., using ethanol/water mixtures) .

- Solvent Recovery : MeCN’s high boiling point (82°C) complicates large-scale solvent removal. Alternatives like DMF or THF require careful drying.

- Yield Optimization : Pilot studies using Design of Experiments (DoE) can identify critical parameters (e.g., stoichiometry, temperature gradients) .

How does the crystal packing of this compound influence its physicochemical properties?

Advanced Question

Crystal structures (e.g., and ) reveal intermolecular interactions:

- Hydrogen bonding : NH₂ groups form H-bonds with nitrile or carbonyl moieties, stabilizing the lattice.

- π-π Stacking : Benzyl and pyrrole rings stack at 3.5–4.0 Å distances, affecting solubility and melting points .

Implications : - Poor aqueous solubility due to hydrophobic packing.

- Thermal stability correlates with H-bond density (e.g., higher melting points for tightly packed crystals).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.